molecular formula C10H18ClNO3 B2357003 Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride CAS No. 2287318-54-9

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride

Cat. No.: B2357003
CAS No.: 2287318-54-9
M. Wt: 235.71
InChI Key: DCRFFCACEHDCMV-UHFFFAOYSA-N
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Description

Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a hydrochloride salt of methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate, which is a derivative of spirocyclic compounds. This compound is of interest in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors followed by esterification. One common method involves the reaction of a suitable spirocyclic precursor with a carboxylic acid derivative under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may involve the use of catalysts and specific solvents to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology: . Its structural similarity to certain bioactive molecules makes it useful in drug discovery and development.

Medicine: Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride is being investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including neurological disorders and cardiovascular conditions.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • Methyl 1-oxa-8-azaspiro[4.5]decane-3-carboxylate;hydrochloride

  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride

Uniqueness: Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the oxaspiro ring and the carboxylate group

Properties

IUPAC Name

methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-6-10(11-7-8)2-4-14-5-3-10;/h8,11H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRFFCACEHDCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(CCOCC2)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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